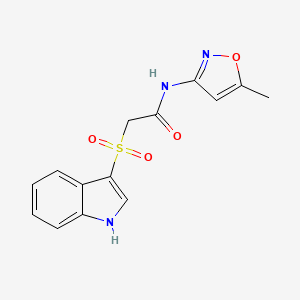

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-9-6-13(17-21-9)16-14(18)8-22(19,20)12-7-15-11-5-3-2-4-10(11)12/h2-7,15H,8H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSAQFNBQGCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51087796 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole and indole intermediates, followed by their coupling through sulfonylation and acetamide formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a complex structure that combines isoxazole and indole moieties. The synthesis typically involves multi-step organic reactions, starting with the preparation of isoxazole and indole intermediates, followed by their coupling through sulfonylation and acetamide formation. Key reaction conditions influence the yield and purity of the final product, with industrial methods focusing on optimizing these parameters for cost-effectiveness .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to effects such as enzyme inhibition and altered protein interactions. This mechanism positions it as a candidate for therapeutic applications in areas such as cancer treatment and antibacterial activity .

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis pathways, making them valuable in combating infections .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against various kinases and proteases, showing promising results in reducing their activity. This inhibition is crucial for developing targeted therapies in cancer and other diseases .

Case Studies

- Inhibition of Cancer Cell Proliferation : A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibacterial agent .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| N-(5-Methylisoxazol-3-yl)malonamide | Isoxazole-based | Moderate antibacterial | Lacks indole moiety |

| N-(5-Methylisoxazol-3-yl)benzenesulfonamide | Sulfonamide derivative | Antibacterial | Simple structure |

| This compound | Dual moiety | High antibacterial & anticancer potential | Unique dual structure enhances biological activity |

Q & A

Q. Q1: What are the standard synthetic routes for N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide, and how can reaction conditions be optimized for higher yields?

A1: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting sulfonyl chloride derivatives of indole with 5-methylisoxazole-3-amine under controlled conditions. For example:

- Step 1: Prepare the indole sulfonyl chloride intermediate by treating 1H-indole-3-sulfonic acid with thionyl chloride.

- Step 2: React with 5-methylisoxazole-3-amine in a polar aprotic solvent (e.g., DMF) at 35–50°C for 8–12 hours, using NaH as a base .

- Optimization: Yield improvements (>80%) are achieved by maintaining anhydrous conditions, precise stoichiometry (equimolar ratios), and post-reaction purification via ice-water precipitation followed by column chromatography .

Advanced Structural Elucidation

Q. Q2: How do spectral techniques (NMR, MS) resolve ambiguities in the structural confirmation of this compound?

A2: Key spectral markers include:

- 1H NMR:

- 13C NMR: Sulfonamide carbonyl at δ 165–170 ppm; isoxazole C-O at δ 95–100 ppm .

- Mass Spectrometry: Molecular ion peak at m/z 335.3 (calculated for C15H14N3O4S), with fragmentation patterns confirming the sulfonylacetamide backbone .

Contradictions in data (e.g., unexpected splitting in NH signals) may arise from tautomerism or impurities, requiring repeated recrystallization or 2D NMR (e.g., HSQC) for resolution .

Biological Activity Profiling

Q. Q3: What methodologies are employed to evaluate the enzyme inhibitory potential of this compound, and how are IC50 values interpreted?

A3:

- Assay Design: Use acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) inhibition assays.

- Protocol: Pre-incubate the enzyme with the compound (0.1–100 µM) and measure residual activity via colorimetric substrates (e.g., Ellman’s reagent for AChE) .

- Data Interpretation: IC50 values <10 µM suggest strong inhibition. For example, analogs with structural similarities show IC50 ranges of 0.63–2.14 µM for AChE, correlating with the sulfonamide group’s role in active-site binding .

- Controls: Include donepezil (AChE) or celecoxib (COX-2) as positive controls.

Computational Modeling for Target Prediction

Q. Q4: How can molecular docking studies guide the identification of biological targets for this compound?

A4:

- Software: Use AutoDock Vina or Schrödinger Suite.

- Procedure:

- Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian09).

- Dock into protein targets (e.g., AChE PDB: 4EY7) using Lamarckian genetic algorithms.

- Analysis: Binding energy ≤−7.0 kcal/mol indicates strong affinity. The isoxazole and indole moieties often exhibit π-π stacking with aromatic residues (e.g., Trp286 in AChE), while the sulfonamide group forms hydrogen bonds .

- Validation: Compare docking poses with crystallographic ligand positions to assess predictive accuracy.

Handling Data Contradictions in Bioactivity

Q. Q5: How should researchers address discrepancies in reported biological activities across studies?

A5:

- Source Analysis: Verify assay conditions (e.g., cell lines, enzyme sources). For example, COX-2 inhibition may vary between recombinant human vs. murine enzymes .

- Structural Confounds: Check for impurities (e.g., unreacted starting materials) via HPLC (retention time ~8.2 min for pure product) .

- Statistical Rigor: Use triplicate measurements and ANOVA to confirm significance (p < 0.05).

Advanced Synthetic Modifications

Q. Q6: What strategies enable regioselective modifications of the indole or isoxazole rings for SAR studies?

A6:

- Indole Modifications:

- C3-substitution: Electrophilic substitution (e.g., Vilsmeier-Haack formylation) at the indole C3 position .

- Isoxazole Modifications:

- Methyl group replacement: React with NBS/AIBN for bromination, followed by Suzuki coupling to introduce aryl groups .

- Analytical Confirmation: Monitor regioselectivity via NOESY (nuclear Overhauser effects) to confirm substitution patterns .

Stability and Degradation Profiling

Q. Q7: What accelerated stability studies are recommended for this compound under storage conditions?

A7:

- Protocol:

- Expose the compound to 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Analyze degradation products via LC-MS.

- Findings: Sulfonamide bonds are prone to hydrolysis; degradation peaks at m/z 212.1 (indole fragment) and 123.1 (isoxazole fragment) indicate cleavage .

- Mitigation: Store at −20°C under argon with desiccants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.